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molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

Benzo[b]thiophene-4-ol

Cat. No. B1219695
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
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Patent
US07262303B2

Procedure details

A 2 L reactor equipped with a mechanical stirrer, a thermometer, a dropping funnel, a sensor connected to a pH-meter and an argon inlet was charged under argon with 76.2 g (500 mmol) of 4-Hydroxybenzothiophene and 617.1 g (1100 mmol) of a 10% KOH aqueous solution. To the dark solution were added at 0-5° C. within 30 min ca. 85.91 g (580 mmol) of a 50% glyoxylic acid solution in water. If necessary, more glyoxylic acid is added such that the pH of the solution at the end of the addition was 11.5. After stirring for 3 h at 0-5° C., 200 ml of tert-butyl methyl ether were added to the reaction mixture followed by ca. 70 ml of 25% HCl solution in water such that the pH was ca. 7.0. The biphasic mixture was filtered through Speedex, then ca. 70 ml of 25% HCl solution in water were added to the aqueous phase such that the pH was ca. 2.0. After addition of 450 ml of tert-butyl methyl ether the organic phase was separated at room temperature and the aqueous phase washed with tert-butyl methyl ether. The combined organic phases were concentrated to a volume of ca. 300 ml and the residue was diluted with 50 ml of tert-butyl methyl ether and 100 ml of acetonitrile. To the resulting clear solution was added portionswise at 20-30° C. within 1 h a solution of 93.6 g (500 mmol) of tributylamine in 100 ml of tert-butyl methyl ether under seeding with crystals of the product. The resulting suspension was stirred over night at 20-30° C. and then filtered off. The filter cake was washed with 160 ml of tert-butyl methyl ether/acetonitrile 3:1 and the crystals dried over night at 60° C./10 mbar to afford 108.9 g (53.1%) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate as white crystals with a m.p. of ca. 200° C. (dec.).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
76.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Quantity
93.6 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[K+].[C:13]([OH:17])(=[O:16])[CH:14]=[O:15].Cl.[CH2:19]([N:23]([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH3:22]>O.COC(C)(C)C>[OH:15][CH:14]([C:5]1[C:6]2[S:10][CH:9]=[CH:8][C:7]=2[C:2]([OH:1])=[CH:3][CH:4]=1)[C:13]([O-:17])=[O:16].[CH2:28]([NH+:23]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH3:31] |f:1.2,8.9|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
76.2 g
Type
reactant
Smiles
OC1=CC=CC2=C1C=CS2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Step Five
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
93.6 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
COC(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L reactor equipped with a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered through Speedex
ADDITION
Type
ADDITION
Details
ca. 70 ml of 25% HCl solution in water were added to the aqueous phase such that the pH was ca. 2.0
ADDITION
Type
ADDITION
Details
After addition of 450 ml of tert-butyl methyl ether the organic phase
CUSTOM
Type
CUSTOM
Details
was separated at room temperature
WASH
Type
WASH
Details
the aqueous phase washed with tert-butyl methyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated to a volume of ca. 300 ml
ADDITION
Type
ADDITION
Details
the residue was diluted with 50 ml of tert-butyl methyl ether and 100 ml of acetonitrile
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred over night at 20-30° C.
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The filter cake was washed with 160 ml of tert-butyl methyl ether/acetonitrile 3:1
CUSTOM
Type
CUSTOM
Details
the crystals dried over night at 60° C./10 mbar

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 108.9 g
YIELD: PERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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